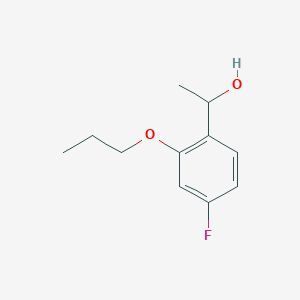

1-(4-Fluoro-2-propoxyphenyl)ethanol

Description

1-(4-Fluoro-2-propoxyphenyl)ethanol is a fluorinated aromatic ethanol derivative characterized by a hydroxyl group (-OH) attached to a carbon adjacent to a phenyl ring substituted with a fluorine atom at the para-position (C4) and a propoxy group (-OCH₂CH₂CH₃) at the ortho-position (C2). Its molecular formula is C₁₁H₁₅FO₂, with a molecular weight of 198.24 g/mol.

For instance, sodium ethoxide-mediated alkylation or Grignard reactions could introduce the propoxy group, followed by fluorination or functional group interconversion to install the fluorine substituent.

Properties

IUPAC Name |

1-(4-fluoro-2-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h4-5,7-8,13H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYNXPZFZPJHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-propoxyphenyl)ethanol typically involves the reaction of 4-fluoro-2-propoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods: Industrial production of 1-(4-Fluoro-2-propoxyphenyl)ethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-propoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium iodide (NaI) in acetone

Major Products Formed:

Oxidation: 4-Fluoro-2-propoxybenzaldehyde or 4-Fluoro-2-propoxyacetophenone

Reduction: 1-(4-Fluoro-2-propoxyphenyl)ethane

Substitution: 1-(4-Iodo-2-propoxyphenyl)ethanol

Scientific Research Applications

1-(4-Fluoro-2-propoxyphenyl)ethanol has several applications in scientific research, including:

Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-propoxyphenyl)ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluoro group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs for comparison include:

- 2-(4-Fluorophenyl)ethanol (): Features a fluorine at the para-position and an ethanol group directly attached to the phenyl ring.

- 1-(2-Chloro-4-fluorophenyl)ethanol (): Substitutes the propoxy group with chlorine at the ortho-position.

- 4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzenemethanol (): Contains hydroxyl and amino groups, differing significantly in substitution pattern.

Table 1: Structural and Physical Properties

Physicochemical Properties

- Molecular Weight and Lipophilicity: The propoxy group in the target compound increases its molecular weight (~198 g/mol) compared to 2-(4-fluorophenyl)ethanol (140.16 g/mol) . This higher weight and the bulky propoxy substituent likely enhance lipophilicity, reducing water solubility relative to smaller analogs.

- Boiling/Melting Points: Propoxy-substituted compounds generally exhibit higher boiling points due to increased van der Waals interactions. For example, 2-(4-fluorophenyl)ethanol (MW 140.16) is a liquid at room temperature, while the target compound may solidify at higher temperatures.

- Solubility: The hydroxyl group in ethanol derivatives confers moderate water solubility, but the propoxy group’s hydrophobicity may counteract this, making the target less soluble than 2-(4-fluorophenyl)ethanol .

Electronic and Reactivity Effects

- Propoxy vs. Chloro/Hydroxyl Groups : The propoxy group (-OCH₂CH₂CH₃) is less polar than the hydroxyl (-OH) or chloro (-Cl) substituents in analogs . This reduces hydrogen-bonding capacity, affecting solubility and interaction with biological targets.

Biological Activity

1-(4-Fluoro-2-propoxyphenyl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluoro-2-propoxyphenyl)ethanol features a fluorinated aromatic ring, which enhances its lipophilicity and may influence its biological interactions. The presence of the fluorine atom is significant as it can modulate the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

The biological activity of 1-(4-Fluoro-2-propoxyphenyl)ethanol is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to:

- Antioxidant Activity : The compound may exhibit free radical scavenging properties, contributing to its protective effects against oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways related to inflammation and cellular growth.

In Vitro Studies

Several studies have investigated the cytotoxic effects of 1-(4-Fluoro-2-propoxyphenyl)ethanol on various cancer cell lines. Notable findings include:

- Cytotoxicity : The compound showed significant cytotoxic effects against MCF-7 (breast cancer) and NIH-3T3 (mouse fibroblast) cell lines in vitro. The IC50 values indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.2 | Significant cytotoxicity |

| NIH-3T3 | 25.8 | Moderate cytotoxicity |

Mechanistic Insights

Mechanistic studies have indicated that the cytotoxic effects may be mediated through apoptosis induction and disruption of the cell cycle. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicative of apoptosis.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of 1-(4-Fluoro-2-propoxyphenyl)ethanol in xenograft models. The results demonstrated a reduction in tumor size compared to control groups treated with vehicle alone:

- Tumor Volume Reduction : Treated groups exhibited a 40% reduction in tumor volume after four weeks of treatment.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. Using an LPS-induced inflammation model in mice, the administration of 1-(4-Fluoro-2-propoxyphenyl)ethanol resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.